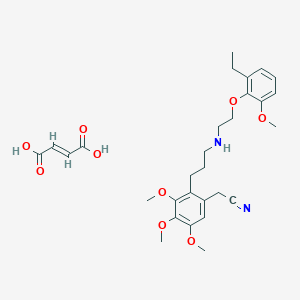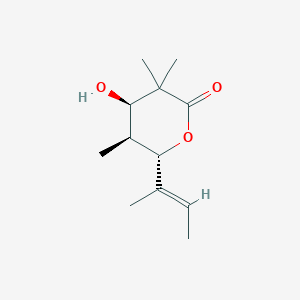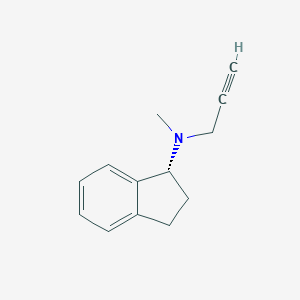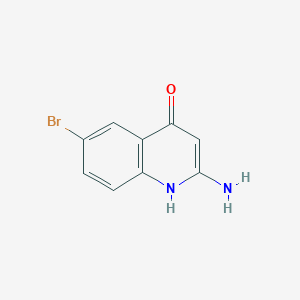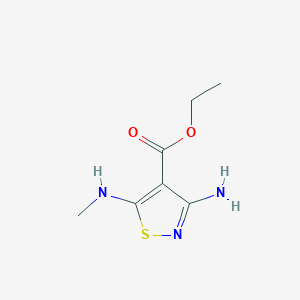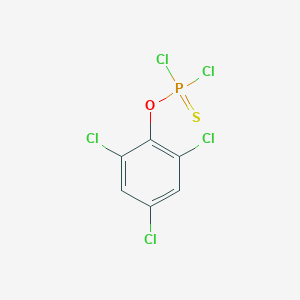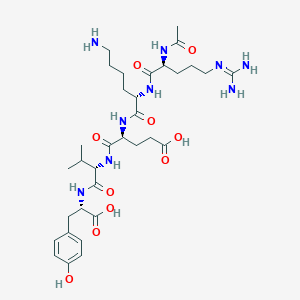
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate (DPTD) is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of certain enzymes. Specifically, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. By inhibiting the activity of these enzymes, researchers can gain a better understanding of their function and potential therapeutic targets.
Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In preclinical studies, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate involves its ability to inhibit the activity of certain enzymes, as mentioned previously. Specifically, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can lead to a variety of biochemical and physiological effects, which we will explore in the next section.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate are varied and dependent on the specific application. In studies examining the inhibition of carbonic anhydrase, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH levels. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This specificity allows researchers to gain a better understanding of the function of these enzymes and potential therapeutic targets. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent, which could lead to the development of new treatments for various diseases.
However, there are also limitations to using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments. One limitation is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate may have off-target effects, which can lead to unintended consequences in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate. One area of interest is the development of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate-based therapies for the treatment of various diseases. Additionally, researchers could explore the use of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in combination with other drugs or therapies to enhance its effectiveness.
Another potential area of research is the development of new synthesis methods for Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate. By simplifying the synthesis process, researchers could make Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate more accessible and cost-effective for use in lab experiments and potential therapeutic applications.
Conclusion
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate is a chemical compound that has shown promise in a variety of scientific research applications. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying enzyme function and potential therapeutic targets. Additionally, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has shown promise as a potential therapeutic agent for the treatment of various diseases. While there are limitations to using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments, its potential uses and applications make it an exciting area of research for the future.
Synthesemethoden
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including diethyl oxalate, 1,2-dithiolane-3-pentanoic acid, and isopropyl alcohol. The synthesis of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate is a complex process that requires careful attention to detail and precise control of reaction conditions. However, once synthesized, Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate can be purified and used in a variety of scientific research applications.
Eigenschaften
CAS-Nummer |
117470-88-9 |
|---|---|
Produktname |
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
Molekularformel |
C10H16O8S |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
InChI |
InChI=1S/C10H16O8S/c1-5(2)15-9(11)7-8(10(12)16-6(3)4)18-19(13,14)17-7/h5-8H,1-4H3 |
InChI-Schlüssel |
AYLBDDPIVXJHHE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




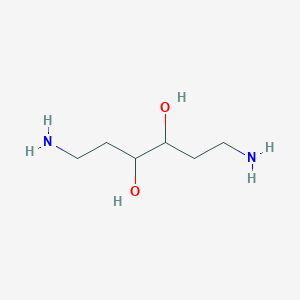
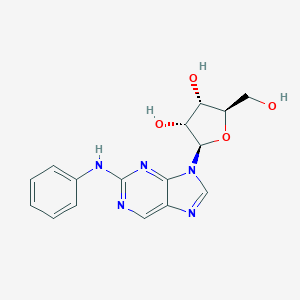

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
